3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine
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Overview
Description
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with piperidine-3-carboxylic acid under dehydrating conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C in the presence of hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-cyclopropyl-3-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7/h7-8,11H,1-6H2 |
InChI Key |
ZHBNOZACIAFFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3CC3 |
Origin of Product |
United States |
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